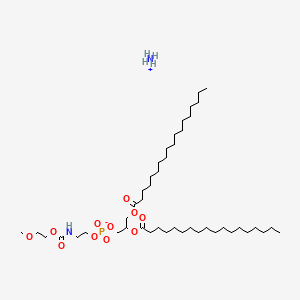
1,3-Dihydroxypropan-2-yl decanoate;2,3-dihydroxypropyl decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydroxypropan-2-yl decanoate and 2,3-dihydroxypropyl decanoate are organic compounds that belong to the class of glycerol esters. These compounds are characterized by the presence of decanoate (capric acid) esterified with glycerol. They are often used in various industrial and scientific applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dihydroxypropan-2-yl decanoate and 2,3-dihydroxypropyl decanoate typically involves the esterification of glycerol with decanoic acid. This reaction can be catalyzed by acidic or enzymatic catalysts. The reaction conditions often include:
Temperature: 60-80°C
Catalysts: Sulfuric acid or lipase enzymes
Solvents: Organic solvents like toluene or hexane
Industrial Production Methods
In industrial settings, the production of these compounds is scaled up using continuous flow reactors. The process involves:
Feedstock: Glycerol and decanoic acid
Catalysts: Immobilized enzymes or acidic resins
Reaction Conditions: Optimized for high yield and purity, often involving temperature control and solvent recovery systems
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihydroxypropan-2-yl decanoate and 2,3-dihydroxypropyl decanoate undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, amines
Major Products
Oxidation: Decanoic acid, glyceraldehyde
Reduction: Glycerol, decanol
Substitution: Various esters and ethers
Aplicaciones Científicas De Investigación
1,3-Dihydroxypropan-2-yl decanoate and 2,3-dihydroxypropyl decanoate have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as solvents.
Biology: Studied for their role in lipid metabolism and as components of cell membranes.
Medicine: Investigated for their potential use in drug delivery systems and as bioactive compounds.
Industry: Utilized in the production of cosmetics, lubricants, and food additives.
Mecanismo De Acción
The mechanism by which these compounds exert their effects involves their interaction with biological membranes and enzymes. They can modulate membrane fluidity and permeability, influencing cellular processes. The molecular targets include:
Enzymes: Lipases, esterases
Pathways: Lipid metabolism pathways
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dihydroxy-2-propanyl heptadecanoate
- 1,3-Dihydroxy-2-propanyl icosanoate
- 1,3-Dihydroxypropan-2-yl octadecanoate
Uniqueness
1,3-Dihydroxypropan-2-yl decanoate and 2,3-dihydroxypropyl decanoate are unique due to their specific chain length and hydroxyl group positioning, which confer distinct physical and chemical properties. These properties make them suitable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C26H52O8 |
|---|---|
Peso molecular |
492.7 g/mol |
Nombre IUPAC |
1,3-dihydroxypropan-2-yl decanoate;2,3-dihydroxypropyl decanoate |
InChI |
InChI=1S/2C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14;1-2-3-4-5-6-7-8-9-13(16)17-12(10-14)11-15/h2*12,14-15H,2-11H2,1H3 |
Clave InChI |
VDHWSMYSWOKNAJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCC(=O)OC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,4-Dimethoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098633.png)
![4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B14098639.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(4-methoxybenzyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14098655.png)
![4-(3-chlorophenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14098658.png)
![1-(3-Hydroxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098667.png)
![Tert-butyl-[[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane](/img/structure/B14098672.png)
![1-(3-Ethoxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098676.png)
![5-[3-oxo-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14098683.png)
![N'-[(1Z)-1-(2-hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B14098690.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B14098698.png)
![2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B14098706.png)

![2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol](/img/structure/B14098716.png)
